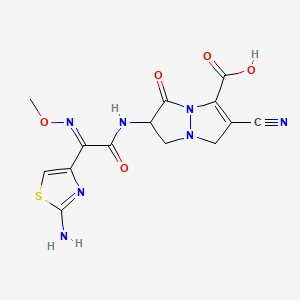

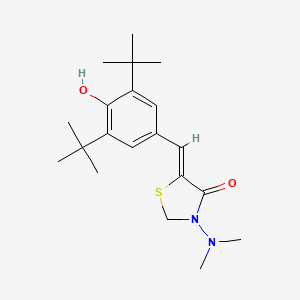

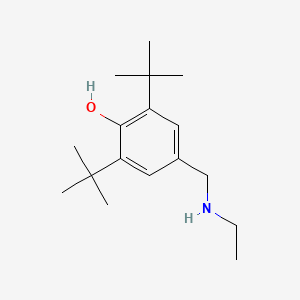

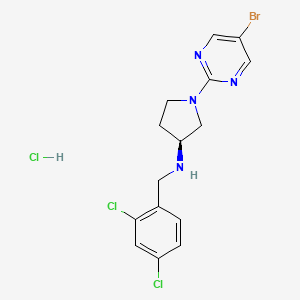

(R)-3,5-difluoro-N-(4-(1-(1-methylethylsulfonamido)propan-2-yl)phenyl)benzamide

Übersicht

Beschreibung

LY-450108 is a AMPA receptor potentiator. LY450108 has potential application for depression and Parkinson's disease.

Wissenschaftliche Forschungsanwendungen

Depression Research

LY450108 has been studied for its potential effects on depressive behavior. It has been found to alleviate lipopolysaccharide (LPS)-induced depressive behavior and abnormal phosphorylation of hippocampal AMPA receptors in mice, suggesting a role in modulating mood disorders .

Neuroprotection

In vitro studies have shown that LY450108 can protect SH-SY5Y cells from LPS-induced apoptosis and maintain cell viability, indicating its potential application in neuroprotective strategies .

AMPA Receptor Modulation

LY450108 acts as an AMPA receptor potentiator, which could have implications for enhancing synaptic transmission and plasticity, relevant for conditions like depression and Parkinson’s disease .

Wirkmechanismus

Target of Action

LY450108, also known as ®-3,5-difluoro-N-(4-(1-(1-methylethylsulfonamido)propan-2-yl)phenyl)benzamide, is a potent potentiator of the AMPA receptor . AMPA receptors mediate most of the excitatory neurotransmission and play a key role in synaptic plasticity in the mammalian central nervous system (CNS) .

Mode of Action

LY450108 acts by potentiating the AMPA receptors . This means it enhances the activity of these receptors, leading to increased excitatory neurotransmission .

Biochemical Pathways

The primary biochemical pathway affected by LY450108 is the AMPA receptor-mediated excitatory neurotransmission . In addition to modulating fast synaptic plasticity and memory processes, AMPA receptor potentiators like LY450108 alter downstream signaling pathways . This alteration may have utility in other CNS disorders .

Pharmacokinetics

Studies have been conducted to measure the steady-state cerebrospinal fluid (csf) concentration of ly450108 in healthy subjects .

Result of Action

LY450108 has been found to alleviate lipopolysaccharide (LPS)-induced depressive behavior and abnormal phosphorylation of hippocampal AMPARs in mice . It also alleviated LPS-induced apoptosis and decreased the viability of SH-SY5Y cells . Furthermore, LY450108 protected SH-SY5Y cells from LPS-induced abnormal phosphorylation of AMPARs .

Eigenschaften

IUPAC Name |

3,5-difluoro-N-[4-[(2R)-1-(propan-2-ylsulfonylamino)propan-2-yl]phenyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22F2N2O3S/c1-12(2)27(25,26)22-11-13(3)14-4-6-18(7-5-14)23-19(24)15-8-16(20)10-17(21)9-15/h4-10,12-13,22H,11H2,1-3H3,(H,23,24)/t13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACOXQYLJOQAHST-ZDUSSCGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)S(=O)(=O)NCC(C)C1=CC=C(C=C1)NC(=O)C2=CC(=CC(=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CNS(=O)(=O)C(C)C)C1=CC=C(C=C1)NC(=O)C2=CC(=CC(=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22F2N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10431720 | |

| Record name | LY450108 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10431720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

396.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-3,5-difluoro-N-(4-(1-(1-methylethylsulfonamido)propan-2-yl)phenyl)benzamide | |

CAS RN |

376594-67-1 | |

| Record name | LY-450108 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0376594671 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | LY450108 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10431720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LY-450108 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JT47TQ8QOS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

ANone: LY450108 functions as a positive allosteric modulator of AMPA receptors, a crucial subtype of glutamate receptors responsible for fast excitatory synaptic transmission in the brain. By binding to a distinct site on the receptor, LY450108 enhances the effects of glutamate, the primary excitatory neurotransmitter. This leads to amplified AMPA receptor activation and strengthened synaptic plasticity, potentially improving cognitive function.

ANone: (R)-3,5-difluoro-N-(4-(1-(1-methylethylsulfonamido)propan-2-yl)phenyl)benzamide, commonly referred to as LY450108, exhibits a specific stereochemical configuration denoted by the "(R)" prefix. Unfortunately, the provided research abstracts do not offer detailed information regarding its molecular formula, weight, or spectroscopic data.

ANone: Research has shown that LY450108 successfully crosses the blood-brain barrier and achieves quantifiable concentrations in the cerebrospinal fluid (CSF) of healthy individuals. This ability to penetrate the central nervous system is crucial for its potential efficacy in treating neurological and psychiatric disorders.

ANone: Studies on healthy subjects revealed a specific plasma:CSF concentration ratio for LY450108. After multiple oral doses of 1 mg and 5 mg, the ratio was determined to be 82:1. This finding signifies that LY450108 effectively crosses the blood-brain barrier and achieves significant concentrations in the central nervous system, which is essential for its potential therapeutic action.

ANone: LY450108 is primarily investigated for its potential in treating neurological and psychiatric disorders. Preclinical studies indicate promising effects in rodent models of depression and Parkinson's disease. Its ability to enhance AMPA receptor function suggests possible applications in addressing cognitive impairments associated with these conditions.

ANone: While the provided abstracts mention studies involving healthy human subjects, they do not provide specific details about clinical trials or their outcomes. Further investigation is needed to assess the therapeutic efficacy and safety of LY450108 in clinical settings.

ANone: Future research should focus on:

ANone: LY450108 belongs to the biarylpropylsulfonamide class of AMPA receptor potentiators. Comparing its efficacy, potency, and safety profile to other AMPA receptor modulators, such as piracetam, aniracetam, and CX-516, will provide valuable insights for drug development.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(5-chloro-2-(3-(4-methylpiperazin-1-yl)propylamino)pyrimidin-4-yl)-N-cyclopropylbenzo[b]thiophene-4-carboxamide trihydrochloride](/img/structure/B1675631.png)

![(1S,2R,3E,5Z)-15,15,15-trifluoro-2-[2-(2H-tetrazol-5-yl)ethylsulfanyl]-1-[3-(2H-tetrazol-5-yl)phenyl]pentadeca-3,5-dien-1-ol](/img/structure/B1675634.png)